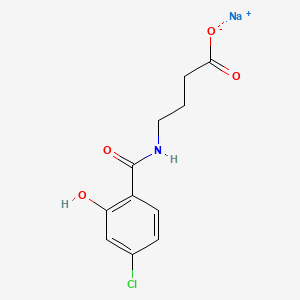

Salclobuzate sodium

Cat. No. B8473711

Key on ui cas rn:

387825-07-2

M. Wt: 279.65 g/mol

InChI Key: UQFYDAAKCZKDHS-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US07420085B2

Procedure details

A one liter, four neck round bottom flask was equipped with an overhead stirrer, reflux condenser, thermocouple temperature read out, and heating mantle. The following reaction was run under a dry nitrogen atmosphere. Isopropanol (400 mL) and 4-[(4-chloro-2-hydroxy-benzoyl)amino]butanoic acid (25.0 g, 0.09 mol) were charged to the reactor and stirring was started. The reaction slurry was heated to 50° C. until a hazy brown solution was obtained. The warm solution was filtered through a warm pressure filter dressed with Whatman #1 paper into a clean 1 L reactor. The clear yellow filtrate was heated to 62° C. while stirring. Sodium hydroxide solution (50% aqueous; 7.2 g, 0.09 mol) was charged to the reactor while maintaining vigorous agitation. After the base addition was complete, the reactor was heated to reflux (72° C.) and then allowed to cool slowly to ambient temperature. The product was isolated by vacuum filtration through a sintered glass funnel and vacuum dried at 50° C. for 24 hours to give 23.16 g of sodium 4-[(4-chloro-2-hydroxybenzoyl)amino]butanoate as an off-white solid. The yield was 92%.

Quantity

25 g

Type

reactant

Reaction Step Two

Yield

92%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([NH:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[O:7])=[C:4]([OH:17])[CH:3]=1.[OH-].[Na+:19]>C(O)(C)C>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([C:6]([NH:8][CH2:9][CH2:10][CH2:11][C:12]([O-:14])=[O:13])=[O:7])=[C:4]([OH:17])[CH:3]=1.[Na+:19] |f:1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

7.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

25 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC(=C(C(=O)NCCCC(=O)O)C=C1)O

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A one liter, four neck round bottom flask was equipped with an overhead stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating mantle

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The following reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was obtained

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The warm solution was filtered through a warm pressure

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dressed with Whatman #1 paper into a clean 1 L reactor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The clear yellow filtrate was heated to 62° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining vigorous agitation

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the base addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reactor was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux (72° C.)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool slowly to ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was isolated by vacuum filtration through a sintered glass funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

vacuum dried at 50° C. for 24 hours

|

|

Duration

|

24 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC(=C(C(=O)NCCCC(=O)[O-])C=C1)O.[Na+]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 23.16 g | |

| YIELD: PERCENTYIELD | 92% | |

| YIELD: CALCULATEDPERCENTYIELD | 92% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |